ethyl 4-({[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl]acetyl}amino)benzoate
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Overview
Description
ETHYL 4-{2-[5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-2-PHENYL-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDO}BENZOATE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{2-[5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-2-PHENYL-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDO}BENZOATE typically involves multi-step organic reactions. One common method includes the condensation of ethyl 4-aminobenzoate with 2-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenyl-1,6-dihydropyrimidine-5-carboxylic acid under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like hydrochloric acid to facilitate the condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-{2-[5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-2-PHENYL-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDO}BENZOATE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of amides or thioesters.
Scientific Research Applications
ETHYL 4-{2-[5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-2-PHENYL-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDO}BENZOATE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Materials Science: It is explored for its use in the development of novel materials with specific properties, such as polymers and coatings.
Biological Research: It is used in studies investigating its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of ETHYL 4-{2-[5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-2-PHENYL-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDO}BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 4-HYDROXY-2-(4-METHOXYPHENYL)-5-OXO-1-PHENYL-2,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
- 2-HYDROXYETHYL 4-METHYLBENZOATE
Uniqueness
ETHYL 4-{2-[5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-2-PHENYL-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDO}BENZOATE is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C24H25N3O5 |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
ethyl 4-[[2-[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C24H25N3O5/c1-3-32-24(31)18-9-11-19(12-10-18)26-21(29)15-27-22(17-7-5-4-6-8-17)25-16(2)20(13-14-28)23(27)30/h4-12,28H,3,13-15H2,1-2H3,(H,26,29) |
InChI Key |
HQLNOTQDDXIYRV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=NC(=C(C2=O)CCO)C)C3=CC=CC=C3 |
Origin of Product |
United States |
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